molecular formula C10H10N2 B8727300 2-Amino-6-cyclopropylbenzonitrile

2-Amino-6-cyclopropylbenzonitrile

Cat. No.: B8727300
M. Wt: 158.20 g/mol
InChI Key: IVOJITMHLDWGHS-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylbenzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 2-position and a cyclopropyl substituent at the 6-position of the benzene ring. The nitrile (-CN) group at the 1-position distinguishes it from benzamide analogs, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-6-cyclopropylbenzonitrile

InChI

InChI=1S/C10H10N2/c11-6-9-8(7-4-5-7)2-1-3-10(9)12/h1-3,7H,4-5,12H2

InChI Key

IVOJITMHLDWGHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and molecular characteristics of 2-amino-6-cyclopropylbenzonitrile with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Group Key Structural Features
This compound C₁₀H₉N₂ 157.19 -NH₂ (C2), cyclopropyl (C6) Benzonitrile (-CN) Rigid cyclopropyl ring, planar benzene
2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile C₁₈H₁₇FN₂ 280.34 -F (C6), complex amine (C2) Benzonitrile (-CN) Fluorine substituent, stereochemical complexity
2-Aminobenzamide derivatives Varies ~150–300 -NH₂ (C2), -CONH₂ (C1) Benzamide (-CONH₂) Polar amide group, hydrogen-bonding capability

Key Observations :

  • Substituent Impact: The cyclopropyl group in this compound enhances lipophilicity compared to fluorine in the fluorinated analog . This may improve membrane permeability but reduce aqueous solubility.
  • Functional Group Differences: Unlike benzamide analogs (e.g., 2-aminobenzamides), the nitrile group in benzonitriles offers distinct reactivity, such as participation in cycloaddition reactions or conversion to amines/carboxylic acids .
  • Stereochemical Complexity : The fluorinated analog in contains multiple stereocenters and a bulky amine substituent, which could complicate synthesis but enable enantioselective biological interactions .

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